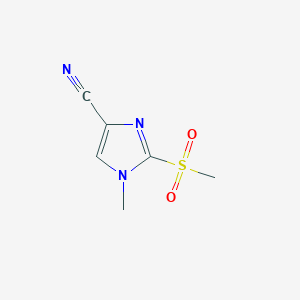
N-(4-cyanothian-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanothian-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide, commonly known as CTZ, is a chemical compound used in scientific research. CTZ is a triazole-based compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and development.
Applications De Recherche Scientifique
CTZ has been widely used in scientific research for its potential applications in drug discovery and development. CTZ has been reported to exhibit antitumor, antifungal, and antiviral activity. In addition, CTZ has been shown to have potential as a scaffold for the development of new drugs targeting various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Mécanisme D'action
CTZ exerts its biological activity through the inhibition of tubulin polymerization, which is essential for cell division and proliferation. CTZ binds to the colchicine site of tubulin, leading to the disruption of microtubule assembly and cell cycle arrest. This mechanism of action has been shown to be effective against a variety of cancer cell lines.
Biochemical and Physiological Effects
CTZ has been reported to exhibit a range of biochemical and physiological effects. CTZ has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. In addition, CTZ has been shown to have antifungal and antiviral activity, making it a potential candidate for the development of new antifungal and antiviral drugs.
Avantages Et Limitations Des Expériences En Laboratoire
CTZ has several advantages for lab experiments. It is easy to synthesize, has high purity, and is stable under normal laboratory conditions. However, CTZ also has some limitations. It is toxic and requires careful handling. In addition, its solubility in water is limited, which may limit its use in certain experiments.
Orientations Futures
For the use of CTZ in scientific research have also been identified. CTZ has the potential to be a valuable tool for researchers in the development of new drugs targeting various diseases.
Méthodes De Synthèse
CTZ can be synthesized through a two-step reaction involving the condensation of 4-cyanothiazole with phenylhydrazine, followed by the reaction with chloroacetyl chloride. The resulting product is then reacted with sodium azide and copper (I) iodide to yield CTZ. This synthesis method has been reported to have a yield of up to 80%.
Propriétés
IUPAC Name |
N-(4-cyanothian-4-yl)-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c16-11-15(6-8-22-9-7-15)18-14(21)13-10-17-20(19-13)12-4-2-1-3-5-12/h1-5,10H,6-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOGQEFMWQLZPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(C#N)NC(=O)C2=NN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanothian-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1-Methyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol](/img/structure/B2946787.png)
![2-(4-fluorophenyl)-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2946788.png)
![2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2946789.png)
![3-ethyl-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2946791.png)




![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2946799.png)
![3-({1-[2-(1H-indol-3-yl)acetyl]piperidin-4-yl}methyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2946800.png)
